molecular formula C19H24N2 B1270870 (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine CAS No. 669713-91-1

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Cat. No.: B1270870
CAS No.: 669713-91-1
M. Wt: 280.4 g/mol
InChI Key: CFHKBGMDNLXECQ-UHFFFAOYSA-N
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Description

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is an organic compound with a complex structure that includes a biphenyl group, a pyrrolidine ring, and an amine group

Scientific Research Applications

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-4-carboxaldehyde with pyrrolidine to form an intermediate Schiff base, which is then reduced using a reducing agent such as sodium borohydride to yield the desired amine compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring and amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester: A related compound with a carbamic acid ester group.

    (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid: Another related compound with a carbamic acid group.

Uniqueness

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(4-phenylphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20-19(15-21-13-5-6-14-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,19-20H,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHKBGMDNLXECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373492
Record name 1-([1,1'-Biphenyl]-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-91-1
Record name α-[1,1′-Biphenyl]-4-yl-N-methyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1'-Biphenyl]-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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